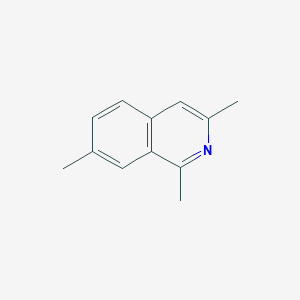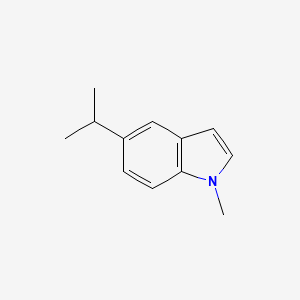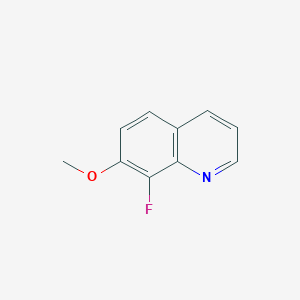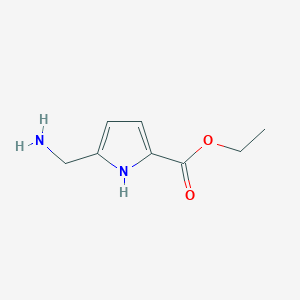
1-(Difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-1H-indole is an organic compound characterized by the presence of a difluoromethyl group attached to an indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable entity in drug design and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of indole derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-1H-indole may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the scalability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) in polar solvents.
Major Products: The major products formed from these reactions include difluoromethylated indole derivatives with various functional groups, such as halides, azides, and hydroxyl groups .
Applications De Recherche Scientifique
1-(Difluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-1H-indole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different physicochemical properties.
1-Methyl-1H-indole: Lacks fluorine atoms, resulting in lower stability and lipophilicity.
1-(Chloromethyl)-1H-indole: Contains a chloromethyl group, which imparts different reactivity and biological activity.
Uniqueness: 1-(Difluoromethyl)-1H-indole is unique due to its balanced lipophilicity and stability, making it a versatile compound in various research fields. The presence of the difluoromethyl group provides distinct hydrogen bonding capabilities and electronic effects, enhancing its potential as a drug candidate .
Propriétés
Formule moléculaire |
C9H7F2N |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
1-(difluoromethyl)indole |
InChI |
InChI=1S/C9H7F2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
Clé InChI |
RIDXGVWXYKLHMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)

